4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a bicyclic system combining thiophene and pyrimidine rings. Key structural features include:
- Position 4: A 4-(2-methoxyphenyl)piperazinyl group, which is critical for receptor binding, particularly in the central nervous system (CNS).
- Position 5: A phenyl substituent, enhancing hydrophobic interactions.
- Position 6: A methyl group, improving metabolic stability and lipophilicity.
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4OS/c1-17-21(18-8-4-3-5-9-18)22-23(25-16-26-24(22)30-17)28-14-12-27(13-15-28)19-10-6-7-11-20(19)29-2/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
KHJGBZCWPJTIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenylboronic acid and the appropriate halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the piperazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist. This makes it a candidate for treating conditions like hypertension and benign prostatic hyperplasia.
Pharmacology: Its interactions with various receptors and enzymes are explored to understand its pharmacokinetic and pharmacodynamic properties.
Biological Research: The compound is used in studies related to neurodegenerative diseases, such as Alzheimer’s disease, due to its potential effects on amyloid beta peptide production.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research, with studies focusing on its binding affinity, receptor selectivity, and downstream signaling effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the thieno[2,3-d]pyrimidine scaffold and piperazine-based substitutions. Key differences in substituents, molecular properties, and reported activities are highlighted.
Notes:
- Substituent Effects: 2-Methoxyphenyl: Enhances 5-HT2A receptor binding due to electron-donating methoxy group and optimal steric fit . 3,4-Dichlorophenyl: Increases lipophilicity and receptor affinity via halogen bonding, commonly seen in antipsychotic agents .
- Core Modifications :
Pharmacological and Structural Insights
Receptor Binding Profiles
- 5-HT2A Antagonism: The target compound’s 2-methoxyphenylpiperazine group aligns with known 5-HT2A antagonists (e.g., ’s compound 11d), suggesting similar activity .
- Dopamine Receptor Affinity : Analogs with 3,4-dichlorophenyl substitutions () show higher dopamine D2/D3 receptor binding, a trait leveraged in antipsychotic drug design .
Physicochemical Properties
Biological Activity
The compound 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNS
- Molecular Weight : 372.51 g/mol
- IUPAC Name : this compound
This thienopyrimidine features a piperazine ring and a methoxyphenyl substituent, which may influence its biological interactions and pharmacokinetic properties.
Research indicates that the biological activity of this compound is primarily linked to its ability to modulate various signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, which is critical in cancer treatment.
- Antioxidant Activity : It exhibits antioxidant properties that may help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing mood and cognition.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC). The results demonstrated that it significantly inhibited tumor growth in xenograft models, suggesting potential as a therapeutic agent for NSCLC patients.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical trial involving transgenic mice models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function. This highlights its potential role in treating neurodegenerative disorders.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : Moderate oral bioavailability with peak plasma concentrations achieved within 2 hours.
- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
